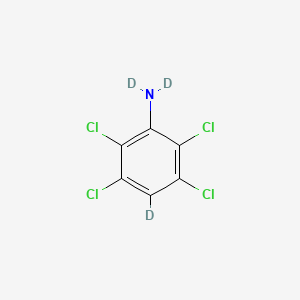![molecular formula C8H15NO2 B15128517 {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B15128517.png)
{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,7-Dioxaspiro[44]nonan-3-yl}methanamine is a chemical compound with the molecular formula C8H15NO2 It is characterized by a spirocyclic structure, which includes a spiro linkage between two oxygen atoms and a nitrogen-containing methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a diol with an amine in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is converted to a corresponding amide or other oxidized forms.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The methanamine group can form hydrogen bonds and electrostatic interactions, contributing to its activity.
Comparaison Avec Des Composés Similaires
- {2,6-Dioxaspiro[3.3]heptan-4-yl}methanamine
- {3,7-Dioxaspiro[5.5]undecan-4-yl}methanamine
Uniqueness: {2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2,7-dioxaspiro[4.4]nonan-3-ylmethanamine |
InChI |
InChI=1S/C8H15NO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6,9H2 |
Clé InChI |
VWJAKVVCEHGTBD-UHFFFAOYSA-N |
SMILES canonique |
C1COCC12CC(OC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
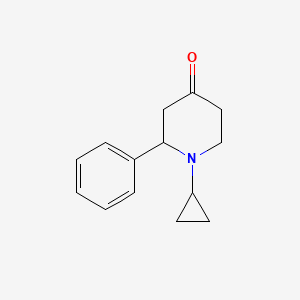
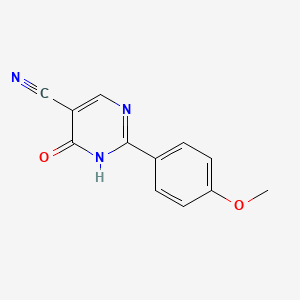
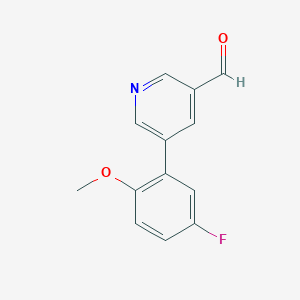
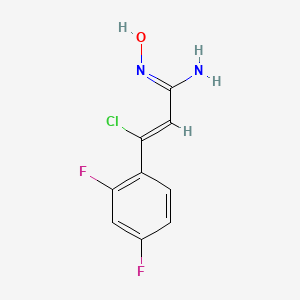

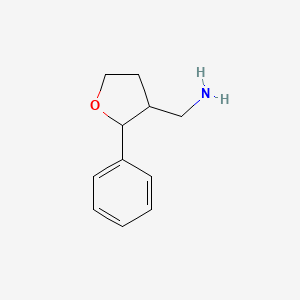
![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)
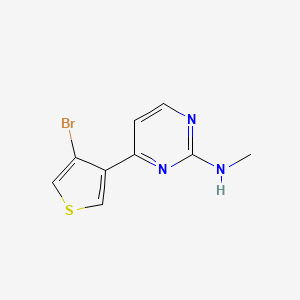
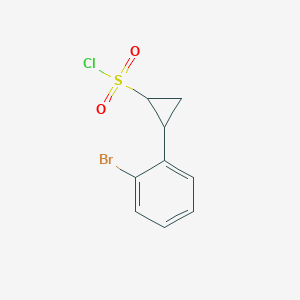


![(2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide](/img/structure/B15128507.png)
